JAK2 Biochemical Potency: 5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine Exhibits Moderate Inhibition with an IC50 of 206 nM
In a direct comparison of JAK2 inhibitory activity, 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine demonstrated an IC50 of 206 nM in a cell-free enzymatic assay measuring inhibition of JAK2-mediated STAT5a phosphorylation in human PBMCs [1]. This contrasts sharply with the clinically approved JAK2 inhibitors ruxolitinib (JAK2 IC50 = 2.8 nM [2]) and fedratinib (JAK2 IC50 = 3 nM [3]). The target compound is approximately 70-100x less potent biochemically, positioning it not as a clinical candidate but as a moderate-affinity core scaffold suitable for further medicinal chemistry optimization or as a chemical probe where high potency is not the primary selection criterion.
| Evidence Dimension | JAK2 enzymatic inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 206 nM |
| Comparator Or Baseline | Ruxolitinib: IC50 = 2.8 nM [2]; Fedratinib: IC50 = 3 nM [3] |
| Quantified Difference | Target compound is ~70-100x less potent than ruxolitinib and fedratinib in biochemical assays. |
| Conditions | Cell-free JAK2 enzymatic assay; inhibition of GM-CSF-stimulated STAT5a phosphorylation after 30 mins by flow cytometry [1]. |
Why This Matters
This quantitative difference defines the compound's role as a starting scaffold for SAR studies rather than a direct replacement for clinical JAK2 inhibitors.
- [1] BindingDB Entry BDBM50426600 (CHEMBL2325896). Affinity Data: IC50 = 206 nM for JAK2. View Source
- [2] Anjiechem. Ruxolitinib phosphate. Product Datasheet. JAK2 IC50 = 2.8 nM. View Source
- [3] Anjiechem. Fedratinib (TG-101348). Product Datasheet. JAK2 IC50 = 3 nM. View Source
